molecular formula C11H13ClO B1278527 5-phenylpentanoyl Chloride CAS No. 20371-41-9

5-phenylpentanoyl Chloride

Cat. No.: B1278527
CAS No.: 20371-41-9
M. Wt: 196.67 g/mol
InChI Key: VSHULXBTMXBAAP-UHFFFAOYSA-N
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Description

5-Phenylpentanoyl Chloride (5-PPC) is a versatile chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a sweet smell and a melting point of -11.3°C. 5-PPC has been extensively studied for its synthesis, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Chemical Analysis and Impurity Detection

5-Chlorovaleroyl chloride (5-CVC), similar to 5-phenylpentanoyl chloride, is used as an alkylating agent in pharmaceutical synthesis and other chemical processes. Its impurities are critical to monitor as they impact the quality of the final product. A GC-FID method has been developed for analyzing low-level impurities in 5-CVC, applicable to other acid chlorides or acid halides, likely including this compound (Tang, Kim, Miller, & Lloyd, 2010).

Structural Studies in Chemistry

Pentanoyl chloride, closely related to this compound, has been studied for its structural properties. These studies involve mixing vapor above a sample with supersonic expansion of argon gas and using microwave spectrometry for analyzing rotational spectra (Powoski & Cooke, 2012).

Enzymatic Synthesis in Pharmaceutical Applications

This compound-like compounds are used in enzymatic synthesis processes. For instance, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a key intermediate in synthesizing the chiral side chain of ezetimibe, a pharmaceutical compound. The synthesis involves carbonyl reductase from recombinant Escherichia coli in an aqueous-organic biphasic solvent system (Liu et al., 2017).

Membrane Technology and Material Science

This compound and its derivatives can be involved in synthesizing monomers for reverse osmosis membranes. These membranes, characterized by permeation properties and membrane morphology, are critical in water treatment and desalination technologies (Li, Zhang, Zhang, & Zheng, 2007).

Drug Delivery and Pharmaceutical Research

Compounds similar to this compound are used in creating drug delivery systems with pH-sensitive swelling and release properties. These systems are designed for targeted drug release in specific parts of the gastrointestinal tract (Mahkam, 2010).

Properties

IUPAC Name

5-phenylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHULXBTMXBAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450053
Record name 5-phenylpentanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20371-41-9
Record name 5-phenylpentanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-phenylpentanoic acid (0.14 g, 0.81 mmol) in anhydrous dichloromethane (5 mL) was added two drops of N,N-dimethylformamide, followed by the addition of oxalyl chloride (0.11 g, 0.89 mmol). The reaction was stirred at ambient temperature for 2 hours. The solvent was removed in vacuo to dryness to afford 5-phenylpentanoyl chloride (0.16 g, 0.81 mmol) as a yellow oil.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 2.3 ml of methylene chloride was added 0.470 g of 5-phenylvaleric acid, to which were added at ambient temperature 0.287 ml of thionyl chloride and 0.020 ml of N,N-dimethylformamide. After a reaction at the same temperature as above for 4 hours, the reaction mixture was concentrated under reduced pressure, 5.0 ml of toluene was added and the resulting mixture was further concentrated under reduced pressure. Thus, 0.510 g of 5-phenylvaleric acid chloride was obtained as a light yellow oily product.
Quantity
0.287 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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